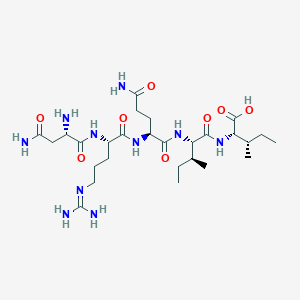
H-Asn-Arg-Gln-Ile-Ile-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Asn-Arg-Gln-Ile-Ile-OH is a peptide composed of the amino acids asparagine, arginine, glutamine, isoleucine, and isoleucine. Peptides are biologically active molecules formed by linking amino acids through peptide bonds. They play crucial roles in various biological functions, including regulation of blood pressure, metabolism, and enzyme inhibition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Asn-Arg-Gln-Ile-Ile-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated and coupled to the growing peptide chain.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often involves large-scale SPPS, utilizing automated synthesizers to increase efficiency and yield. The peptides are then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Peptides like H-Asn-Arg-Gln-Ile-Ile-OH can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds in peptides containing cysteine residues .
Applications De Recherche Scientifique
Peptides like H-Asn-Arg-Gln-Ile-Ile-OH have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in the study of peptide chemistry.
Biology: Play roles in cell signaling, enzyme inhibition, and as substrates for proteases.
Medicine: Potential therapeutic agents for diseases such as cancer, cardiovascular diseases, and metabolic disorders.
Industry: Used in the development of peptide-based drugs and as components in biochemical assays
Mécanisme D'action
The mechanism of action of peptides like H-Asn-Arg-Gln-Ile-Ile-OH involves their interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biological pathways, leading to effects such as enzyme inhibition, receptor activation, or ion channel modulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gln-His-Asn-Pro-Arg: A natural blocker of neprilysin with analgesic and anti-inflammatory effects.
H-Gly-Pro-Arg-Pro-OH: An inhibitor of fibrinogen aggregation and fibrin polymerization.
Propriétés
Numéro CAS |
236733-25-8 |
|---|---|
Formule moléculaire |
C27H50N10O8 |
Poids moléculaire |
642.7 g/mol |
Nom IUPAC |
(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C27H50N10O8/c1-5-13(3)20(25(43)37-21(26(44)45)14(4)6-2)36-24(42)17(9-10-18(29)38)35-23(41)16(8-7-11-33-27(31)32)34-22(40)15(28)12-19(30)39/h13-17,20-21H,5-12,28H2,1-4H3,(H2,29,38)(H2,30,39)(H,34,40)(H,35,41)(H,36,42)(H,37,43)(H,44,45)(H4,31,32,33)/t13-,14-,15-,16-,17-,20-,21-/m0/s1 |
Clé InChI |
JACKGHLCYKTENN-GPYRIXEGSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


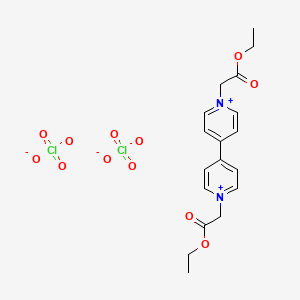
![Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane](/img/structure/B14253918.png)
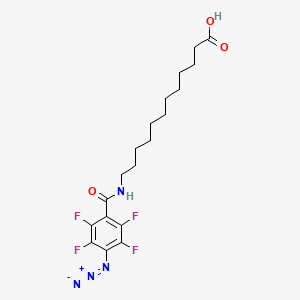
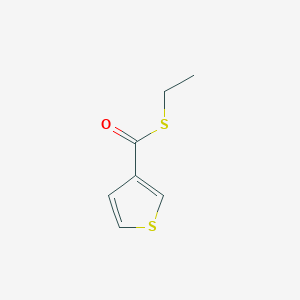

![[(10-Isocyano-10-methylundecyl)sulfanyl]benzene](/img/structure/B14253944.png)
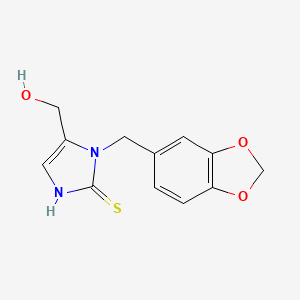
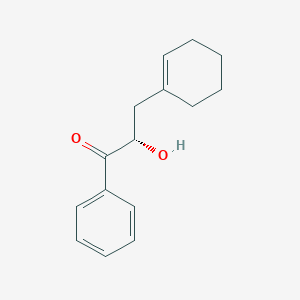
![[11-(Thiophen-3-yl)undecyl]phosphonic acid](/img/structure/B14253963.png)
![1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]-](/img/structure/B14253976.png)
![Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]-](/img/structure/B14253977.png)
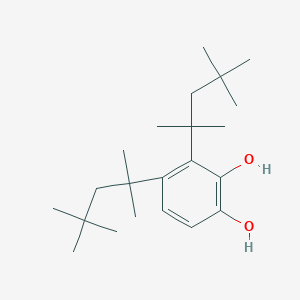
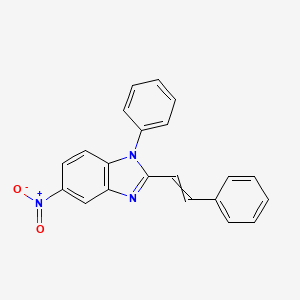
![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole]](/img/structure/B14254010.png)
